1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
CAS No.: 1004193-58-1
Cat. No.: VC5703194
Molecular Formula: C13H11Cl2N3S
Molecular Weight: 312.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1004193-58-1 |
|---|---|
| Molecular Formula | C13H11Cl2N3S |
| Molecular Weight | 312.21 |
| IUPAC Name | 1-[(2,6-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C13H11Cl2N3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-11(14)4-3-5-12(10)15/h3-5H,6H2,1-2H3 |
| Standard InChI Key | UWFRWFSXPIFLBC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N=C=S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring substituted at the 1-position with a 2,6-dichlorobenzyl group and at the 4-position with an isothiocyanato moiety. Methyl groups occupy the 3- and 5-positions, conferring steric and electronic effects that influence reactivity. The IUPAC name, 1-[(2,6-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole, reflects this substitution pattern.
Key Structural Features:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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2,6-Dichlorobenzyl Group: Enhances lipophilicity and influences intermolecular interactions.
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Isothiocyanato Group (-N=C=S): A highly reactive site for nucleophilic additions and cycloadditions.
Spectroscopic and Computational Data
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SMILES Notation:
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N=C=S. -
InChIKey:
UWFRWFSXPIFLBC-UHFFFAOYSA-N. -
X-ray Crystallography: While crystallographic data are unavailable, computational models predict a planar pyrazole ring with the benzyl and isothiocyanato groups oriented perpendicularly to minimize steric hindrance.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.21 g/mol |
| CAS Number | 1004193-58-1 |
| PubChem CID | 7017393 |
Synthesis and Manufacturing
Synthetic Routes
Pyrazole derivatives are typically synthesized via cyclocondensation reactions or modifications of pre-existing pyrazole cores. For 1-(2,6-dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole, two primary approaches are employed:
Nucleophilic Substitution
The isothiocyanato group is introduced via reaction of a primary amine with thiophosgene or its derivatives. For example:
This method is efficient but requires stringent control of reaction conditions to avoid side reactions .
Cyclocondensation of Hydrazines
Hydrazines react with 1,3-diketones or α,β-unsaturated ketones to form pyrazole rings. A 2,6-dichlorobenzyl group can be introduced via alkylation of the pyrazole nitrogen using 2,6-dichlorobenzyl chloride .
Optimization Challenges
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Regioselectivity: Achieving precise substitution at the 4-position requires catalysts like Sc(OTf)₃, which enhance yields to >95% .
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Purification: The compound’s low solubility in common solvents (e.g., water, ethanol) necessitates chromatographic techniques.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash skin thoroughly |
| H319: Eye irritation | P305+P351+P338: Rinse eyes |
| H335: Respiratory irritation | P261: Avoid breathing dust |
Environmental Considerations
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Persistence: Chlorinated aromatic rings resist biodegradation, necessitating disposal via incineration.
Future Research Directions
Priority Areas
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